molecular formula C8H5ClN2O B1365156 2-(4-Chlorophenyl)-1,3,4-oxadiazole CAS No. 23289-10-3

2-(4-Chlorophenyl)-1,3,4-oxadiazole

Cat. No. B1365156
CAS RN: 23289-10-3
M. Wt: 180.59 g/mol
InChI Key: AYUDXVQMLKGODN-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1,3,4-oxadiazole (CPD) is a heterocyclic compound that has been used in many scientific studies and applications. It has been studied for its potential use in medicinal chemistry and as an intermediate in the synthesis of other compounds. CPD has been found to have a wide range of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.

Scientific Research Applications

Synthesis Techniques

2-Aryl-1,3,4-oxadiazoles, including the 2-(4-chlorophenyl) variant, have been synthesized using various techniques. For instance, a study by Li Zheng (2004) demonstrated a microwave irradiation method that offered high yield, rapid reaction rate, and simple work-up procedure compared to traditional methods (Zheng, 2004). Another green synthetic method for preparing 2-aryl-1,3,4-oxadiazoles was developed by Zhu et al. (2015), featuring high yields, simplicity, water-based medium, energy efficiency, and no catalysts (Zhu, Zou, Shao, & Li, 2015).

Antibacterial Properties

Several studies have explored the antibacterial properties of 2-(4-chlorophenyl)-1,3,4-oxadiazole derivatives. Arora et al. (2012) synthesized new unsymmetrical 1,3,4-oxadiazoles and evaluated their antibacterial activity against Gram-positive bacteria, finding one compound with significant potency (Arora, Aneja, Kumar, Sharma, & Prakash, 2012). Similarly, Deshmukh et al. (2017) synthesized novel 1,3,4-oxadiazoles and reported moderate antibacterial activity towards Bacillus Subtilis and Escherichia Coli (Deshmukh, Karale, Akolkar, & Randhavane, 2017).

Central Nervous System (CNS) Applications

In a study by Singh et al. (2012), substituted diphenyl-1,3,4-oxadiazoles, including 2-(4-chlorophenyl) variants, were evaluated for CNS depressant activities. The study found promising compounds with antidepressant, anticonvulsant, and antianxiety activity without neurotoxicity (Singh, Sharma, Sharma, Upadhyay, & Kumar, 2012).

Antitubercular and Antioxidant Activities

Prathap et al. (2014) synthesized novel 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-(Aryl)-1,3,4-oxadiazoles and evaluated them for antitubercular and antioxidant activities. They found good antitubercular activity against Mycobacterium tuberculosis, although the compounds exhibited poor antioxidant activity (Prathap, Himaja, Mali, & Munirajasekhar, 2014).

Crystallog

raphic StudiesIn crystallographic studies, Yan et al. (2010) investigated the title compound 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide, including the dihedral angles and hydrogen bonding in the crystal structure (Yan, Tu, Wang, Liu, & Li, 2010). Fun et al. (2011) also conducted a crystallographic analysis of a 1,2,4-oxadiazole derivative, revealing the dihedral angles and hydrogen bonding patterns in the crystal (Fun, Sumangala, Nagaraja, Poojary, & Chantrapromma, 2011).

Synthesis of Heterocyclic Fused Rings

The synthesis of new heterocyclic compounds based on 5-Aryl-1,3,4-Oxadiazole, including the 2-(4-chlorophenyl) variant, was explored by Abbas et al. (2017). This study synthesized several fused heterocyclic compounds, demonstrating the versatility of 1,3,4-oxadiazoles in organic synthesis (Abbas, Hussain, & Shakir, 2017).

Optical and Electrical Properties

Kaminorz et al. (2000) reported on substituted 2,5-diphenyl-1,3,4-oxadiazoles, including the efficiency of these compounds as luminescent materials in light-emitting diodes (LEDs). They found that these new oxadiazoles showed efficient blue and green emission in single-layer devices (Kaminorz, Schulz, & Brehmer, 2000).

Future Directions

The future directions for research on “2-(4-Chlorophenyl)-1,3,4-oxadiazole” are not clearly documented in the available resources .

properties

IUPAC Name

2-(4-chlorophenyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-7-3-1-6(2-4-7)8-11-10-5-12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUDXVQMLKGODN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=CO2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50469229
Record name 2-(4-Chlorophenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-1,3,4-oxadiazole

CAS RN

23289-10-3
Record name 2-(4-Chlorophenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred solution of 8.1 grams (0.048 mole) of 4-chlorobenzoic acid hydrazide in 300 ml of triethyl orthoformate was heated under reflux for 16 hours. The excess triethyl orthoformate was removed by distillation and the residual solid was stirred with petroleum ether to yield 7.7 grams of 2-(4-chlorophenyl)-1,3,4-oxadiazole; m.p. 129° C. The nmr spectrum was consistent with the proposed structure.
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
P Singh, PK Sharma… - Organic and …, 2012 - orgmedchemlett.springeropen.com
Substituted 1,3,4-oxadiazoles are of considerable pharmaceutical interest. 2,5-Substituted diphenyl-1,3,4-oxadiazoles are associated with diverse biological activities by the virtue of -N …
Number of citations: 61 orgmedchemlett.springeropen.com
KA Kumar, P Jayaroopa, GV Kumar - Int. J. Chem. Tech. Res, 2012 - researchgate.net
1, 3, 4-Oxadiadoles have created interest in synthetic organic and medicinal chemistry as surrogates of carboxylic acid. They are an important class of heterocyclic compounds that have …
Number of citations: 60 www.researchgate.net
H Kumar, SA Javed, SA Khan, M Amir - European Journal of Medicinal …, 2008 - Elsevier
A series of 1,3,4-oxadiazole/thiadiazole and 1,2,4-triazole derivatives of biphenyl-4-yloxy acetic acid were synthesized in order to obtain new compounds with potential anti-…
Number of citations: 318 www.sciencedirect.com
D Avcı, Y Atalay - Structural Chemistry, 2009 - Springer
The direct molecular structure implementations of the gage-including atomic orbital (GIAO), individual gages for atoms in molecules (IGAIM) and continuous set of gage transformations (…
Number of citations: 55 link.springer.com
SA Khan, SM Imam, A Ahmad, SH Basha… - Journal of Saudi …, 2018 - Elsevier
Based on the core structure of Felbinac drug, three series (4a–d, 5a–d and 6a–n) of five membered heterocyclic derivatives containing three heteroatoms were designed and …
Number of citations: 24 www.sciencedirect.com
YB Bhujabal, KS Vadagaonkar… - Asian Journal of Organic …, 2019 - Wiley Online Library
A highly efficient catalytic protocol for the C−H (hetero)arylation of 1,3,4‐oxadiazoles using low catalyst loading of Pd/PTABS system with bromo(hetero)arenes has been disclosed. The …
Number of citations: 16 onlinelibrary.wiley.com
A Vaidya, S Jain, P Jain, P Jain, N Tiwari… - Mini Reviews in …, 2016 - ingentaconnect.com
Recently, there has been wide interest in compounds containing the oxadiazole scaffold because of their unique chemical structure and their broad spectrum of biological properties. …
Number of citations: 80 www.ingentaconnect.com
Y Fan, Y He, X Liu, T Hu, H Ma, X Yang… - The Journal of …, 2016 - ACS Publications
An I 2 -promoted, metal-free domino protocol for one-pot synthesis of 1,3,4-oxadiazoles has been developed via oxidative cleavage of C(sp 2 )–H or C(sp)–H bonds, followed by …
Number of citations: 55 pubs.acs.org
S Rapolu, M Alla, VR Bommena, R Murthy… - European journal of …, 2013 - Elsevier
A series of 5-(alkyl(1H-indol-3-yl))-2-(substituted)-1,3,4-oxadiazoles were efficiently synthesized by oxidative cyclisation of N′-benzylidene-(1H-indol-3-yl)alkane hydrazides using di(…
Number of citations: 55 www.sciencedirect.com
A Souldozi, A Ramazani - Tetrahedron Letters, 2007 - Elsevier
The reactions of benzoic acid derivatives with (N-isocyanimino)triphenylphosphorane proceed smoothly at room temperature to afford 2-aryl-1,3,4-oxadiazoles in high yields. …
Number of citations: 213 www.sciencedirect.com

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